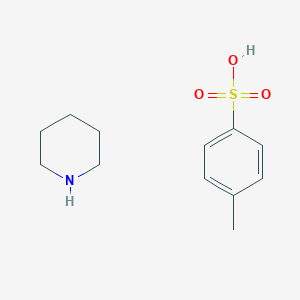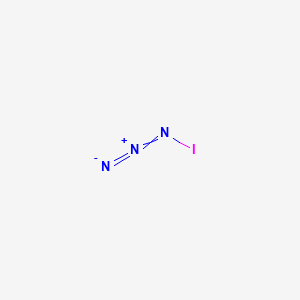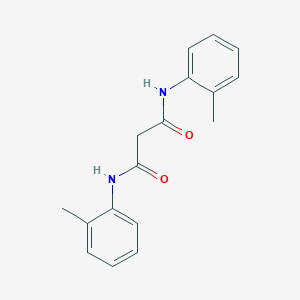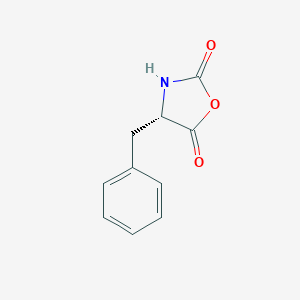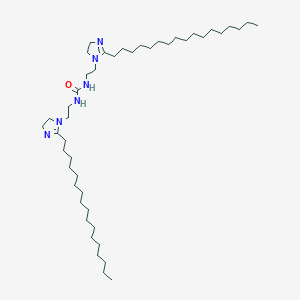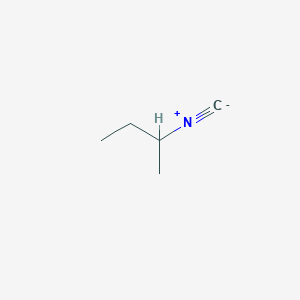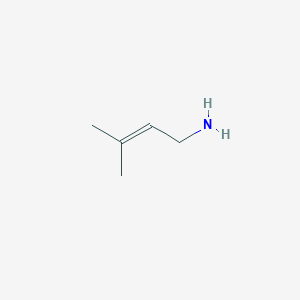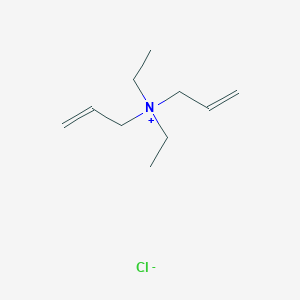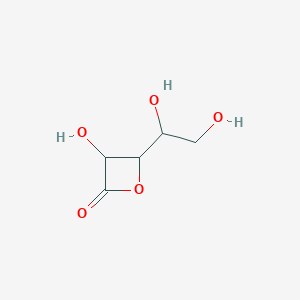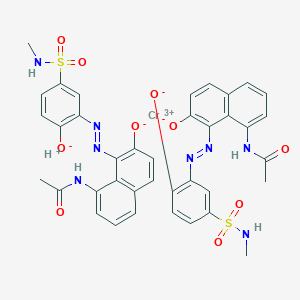
Acid Black 60
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acid Black 60 is a complex chemical compound often used as a dye or marker reagent. It typically appears as red to orange crystals or powder and is relatively stable under dry conditions .
Méthodes De Préparation
The synthesis of Acid Black 60 involves several steps:
Diazotization: The process begins with the diazotization of 3-amino-4-hydroxy-N-methylbenzenesulfonamide.
Coupling Reaction: The diazonium salt formed is then coupled with N-(7-hydroxy-1-naphthyl)acetamide.
Complexation: The resulting azo compound is complexed with chromate to form the final product.
Analyse Des Réactions Chimiques
Acid Black 60 undergoes various chemical reactions:
Oxidation: It can be oxidized under specific conditions, leading to the formation of different oxidation states of chromium.
Reduction: The compound can be reduced, often resulting in the breakdown of the azo linkage.
Substitution: It can undergo substitution reactions, particularly at the sulfonyl or hydroxyl groups.
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research:
Chemistry: Used as a dye in various chemical analyses and as an indicator in titrations.
Biology: Employed in staining biological samples for microscopic examination.
Medicine: Utilized in certain diagnostic tests due to its ability to bind to specific biological molecules.
Industry: Applied in the textile industry for dyeing fabrics and in the production of colored materials.
Mécanisme D'action
The mechanism of action of Acid Black 60 involves its ability to form stable complexes with various substrates. The chromate ion plays a crucial role in the compound’s reactivity, facilitating electron transfer processes and enabling the compound to act as an effective dye or marker .
Comparaison Avec Des Composés Similaires
Acid Black 60 is unique due to its specific structure and properties. Similar compounds include:
Chromate(1-), bis(N-(7-hydroxy-8-((2-hydroxy-5-((methylamino)carbonyl)amino)sulfonyl)phenyl)azo)-2-naphthalenyl)acetamidato(2-), sodium: Used similarly as a dye and marker reagent.
Neutral Grey 2BL: Another dye with similar applications but different chemical structure.
These compounds share some functional similarities but differ in their specific chemical structures and reactivity profiles.
Propriétés
Numéro CAS |
12218-95-0 |
|---|---|
Formule moléculaire |
C38H32CrN8O10S2.H C38H33CrN8O10S2 |
Poids moléculaire |
877.8 g/mol |
Nom IUPAC |
8-acetamido-1-[[5-(methylsulfamoyl)-2-oxidophenyl]diazenyl]naphthalen-2-olate;chromium(3+);hydron |
InChI |
InChI=1S/2C19H18N4O5S.Cr/c2*1-11(24)21-14-5-3-4-12-6-8-17(26)19(18(12)14)23-22-15-10-13(7-9-16(15)25)29(27,28)20-2;/h2*3-10,20,25-26H,1-2H3,(H,21,24);/q;;+3/p-3 |
Clé InChI |
XPUNXSYBPVFQCG-UHFFFAOYSA-K |
SMILES |
[H+].CC(=O)NC1=CC=CC2=C1C(=C(C=C2)[O-])N=NC3=C(C=CC(=C3)S(=O)(=O)NC)[O-].CC(=O)NC1=CC=CC2=C1C(=C(C=C2)[O-])N=NC3=C(C=CC(=C3)S(=O)(=O)NC)[O-].[Cr+3] |
SMILES canonique |
[H+].CC(=O)NC1=CC=CC2=C1C(=C(C=C2)[O-])N=NC3=C(C=CC(=C3)S(=O)(=O)NC)[O-].CC(=O)NC1=CC=CC2=C1C(=C(C=C2)[O-])N=NC3=C(C=CC(=C3)S(=O)(=O)NC)[O-].[Cr+3] |
| 12218-95-0 | |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


